molecular formula C10H7BrN4 B1281506 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 71856-56-9

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1281506
CAS No.: 71856-56-9
M. Wt: 263.09 g/mol
InChI Key: GTANIIIAZUVWIW-UHFFFAOYSA-N
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Description

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 71856-56-9) is a high-value brominated pyrazole derivative designed for advanced chemical and pharmaceutical research. With a molecular formula of C 10 H 7 BrN 4 and a molecular weight of 263.09 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles . This compound is part of the 5-aminopyrazole-4-carbonitrile family, a scaffold of significant interest in medicinal chemistry due to its resemblance to purine bases . Researchers utilize it as a key precursor in multi-component reactions to access a diverse array of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to exhibit a broad spectrum of biological activities . The presence of both an amino and a nitrile group on the pyrazole ring provides two reactive sites for further functionalization, allowing for the creation of extensive chemical libraries for biological screening . Key Research Applications: Synthesis of Fused Heterocycles: It is a crucial intermediate in mechanochemical and one-pot, multi-component syntheses catalyzed by novel nanocatalysts (e.g., Fe 3 O 4 @SiO 2 @Tannic acid) for generating novel pyrazolo[1,5-a]pyrimidine derivatives, which are potent scaffolds in drug discovery . Medicinal Chemistry Research: The pyrazole core is a privileged structure in drug development, with derivatives reported to possess anti-inflammatory, sedative, antifungal, and antibacterial properties. This compound enables the exploration of new therapeutic agents . Methodology Development: Its reactivity makes it an excellent model substrate for developing green chemistry protocols, including reactions in water or under solvent-free conditions using recyclable catalysts . Handling and Storage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for detailed handling, personal protective equipment, and storage recommendations.

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTANIIIAZUVWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500584
Record name 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71856-56-9
Record name 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with malononitrile under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation of the amino group can produce nitro derivatives.

Scientific Research Applications

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and bromophenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(4-bromophenyl)pyrazole
  • 5-amino-3-(4-chlorophenyl)pyrazole
  • 5-amino-3-(4-methylphenyl)pyrazole

Uniqueness

Compared to similar compounds, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group at position 4. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, with CAS number 71856-56-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms, and case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrN4. It features a pyrazole ring substituted with an amino group and a bromophenyl moiety, which are crucial for its biological interactions. The presence of the cyano group enhances its reactivity and bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonitriles under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound.

  • Cell Viability Assays : In vitro studies using different cancer cell lines (e.g., MDA-MB-231, A549) have shown promising results. For instance, one study reported an IC50 value of 4.95 µM for a structurally similar compound against triple-negative breast cancer cells .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Derivatives similar to this compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .
  • Synergistic Effects : Some studies suggest that these compounds may enhance the efficacy of existing antibiotics like Ciprofloxacin, indicating their potential as adjuvants in antimicrobial therapy .

Other Biological Activities

Research has also indicated other biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.
  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in various metabolic pathways, suggesting potential applications in treating metabolic disorders.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

StudyCell LineIC50 (µM)Activity
Study AMDA-MB-2314.95Anticancer
Study BE. coli0.22Antimicrobial
Study CS. aureus0.25Antimicrobial

Q & A

Q. How can mechanistic studies elucidate its interaction with ion channels or receptors?

  • Methodological Answer : Patch-clamp electrophysiology assesses effects on ion flux (e.g., GABAₐ receptor Cl⁻ currents). Radioligand displacement assays (³H-flumazenil for benzodiazepine sites) determine binding affinity. Mutagenesis studies identify critical residues (e.g., α1-subunit mutations in GABAₐ receptors) .

Data Analysis and Validation

Q. How do researchers validate computational models against experimental data?

  • Methodological Answer : Compare docking scores (e.g., Glide SP scores) with experimental IC₅₀ values using Pearson correlation. Apply root-mean-square deviation (RMSD) analysis for pose validation. Use receiver operating characteristic (ROC) curves to assess model predictive power .

Q. What statistical methods address variability in synthetic yield or bioactivity data?

  • Methodological Answer : Multivariate ANOVA identifies significant factors (e.g., solvent type contributes 40% to yield variation). Bootstrap resampling calculates confidence intervals for IC₅₀ values. Outlier detection (Grubbs’ test) ensures data robustness .

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